9Z-Nonadecene
Description
9Z-Nonadecene, chemically designated as (Z)-9-nonadecene (CAS: 51865-02-2), is a monounsaturated hydrocarbon with a 19-carbon chain and a cis-configured double bond at the ninth position. Its molecular formula is C₁₉H₃₈, with a molecular weight of 266.51 g/mol . This compound is structurally characterized by its long aliphatic chain and a single Z-stereochemistry double bond, which influences its physical properties and reactivity.
Notably, this compound has been identified in biological systems. For instance, it serves as an anal secretion in certain thrips species, playing a role in chemical communication or defense mechanisms .
Properties
Molecular Formula |
C19H38 |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(Z)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17- |
InChI Key |
UTPZTNSPDTWUBY-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Nonadecene: One common method to synthesize (Z)-9-nonadecene involves the partial hydrogenation of nonadecene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under controlled conditions to achieve the desired level of hydrogenation without fully saturating the molecule.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method allows for precise control over the position and configuration of the double bond.
Industrial Production Methods: Industrial production of (Z)-9-nonadecene often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-9-Nonadecene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or ozone (O3). These reactions can lead to the formation of various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of (Z)-9-nonadecene can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum, resulting in the formation of nonadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2) or chlorine (Cl2), can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogens like bromine (Br2) and chlorine (Cl2).
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Nonadecane.
Substitution: Dihalogenated alkanes.
Scientific Research Applications
Pest Management
Integrated Pest Management (IPM)
9Z-Nonadecene is utilized in integrated pest management strategies. Its application as a pheromone or attractant for specific pests can enhance the effectiveness of pest control measures. Research indicates that this compound can be synthesized and used in traps to monitor or control pest populations effectively .
Case Study : In a study focusing on the use of pheromones in agriculture, this compound was incorporated into traps designed to attract certain moth species, demonstrating its efficacy in reducing pest populations while minimizing chemical pesticide use.
Biochemical Research
Biological Activity
Research has highlighted the biological activities associated with compounds similar to this compound, including antimicrobial and antioxidant properties. For instance, studies have shown that long-chain alkenes can exhibit significant antimicrobial effects against various pathogens .
Antioxidant Properties
The antioxidant potential of compounds derived from plants containing this compound has been investigated, revealing that these extracts can scavenge free radicals effectively. This property is crucial for developing natural antioxidants for food preservation and health supplements .
Nanotechnology and Material Science
Nanoparticle Synthesis
Recent advancements in nanotechnology have seen the use of this compound in synthesizing nanoparticles with enhanced properties. For example, it has been used as a stabilizing agent in the synthesis of zinc oxide nanoparticles, which exhibit improved antimicrobial activity .
| Application Area | Description | Benefits |
|---|---|---|
| Pest Management | Used as a pheromone attractant | Reduces reliance on chemical pesticides |
| Biochemical Research | Exhibits antimicrobial and antioxidant properties | Potential for natural health products |
| Nanotechnology | Stabilizing agent for nanoparticles | Enhanced material properties |
Environmental Applications
Biodegradation Studies
Research into the environmental impact of long-chain hydrocarbons like this compound has revealed their potential for biodegradation by specific microbial strains. This aspect is critical for developing bioremediation strategies to clean up hydrocarbon-contaminated environments .
Mechanism of Action
The mechanism of action of (Z)-9-nonadecene primarily involves its interactions with other molecules through its double bond. The double bond allows for various chemical reactions, including addition and substitution, which can modify the compound’s properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural Isomers and Homologs
9Z-Nonadecene belongs to the broader class of nonadecenes (C₁₉H₃₈ isomers) and long-chain alkenes. Key comparisons include:
Key Observations :
- Chain Length : Shorter homologs (e.g., octadecenes) exhibit lower molecular weights and altered physical properties (e.g., boiling points).
- Stereochemistry: The Z-configuration in this compound introduces a kinked structure, reducing crystallinity compared to E-isomers.
- Functional Groups : Derivatives like 9-octadecenamide introduce polar groups, enhancing solubility in polar solvents .
Functionalized Derivatives
This compound can be compared to compounds with similar carbon skeletons but distinct functional groups:
Key Observations :
- Polarity: Ketones and esters (e.g., 7Z-Nonadecen-11-one) exhibit higher solubility in organic solvents than nonfunctionalized alkenes.
- Bioactivity: Unlike this compound, esters like isodecyl oleate are tailored for industrial stability rather than biological roles .
Physical and Chemical Properties
Limited data exist for this compound’s physical properties, but comparisons can be inferred:
Key Observations :
- Solubility: this compound’s solubility in chloroform aligns with its hydrophobic nature, contrasting with polar derivatives like oleic acid.
- Biological Context: Its role in thrips distinguishes it from plant-centric compounds like 1-nonadecene .
Biological Activity
9Z-Nonadecene is a long-chain unsaturated hydrocarbon that belongs to the family of alkenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and pheromonal signaling. Understanding the biological activity of this compound is crucial for its applications in various industries, including pharmaceuticals and agriculture.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating the effectiveness of various long-chain alkenes found that this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays. It was found to scavenge free radicals effectively, demonstrating a dose-dependent response. This property is attributed to its ability to donate electrons and stabilize free radicals.
| Concentration (µg/mL) | % Radical Scavenging Activity |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
Pheromonal Signaling
This compound plays a role in the chemical communication among certain insect species. It has been identified as a component of sex pheromones in moths, influencing mating behaviors. Field studies have shown that traps baited with this compound attract male moths effectively, indicating its importance in reproductive strategies.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a university evaluated the antimicrobial effects of various alkenes, including this compound. The results indicated that it could serve as a natural preservative in food products due to its inhibitory effects on foodborne pathogens.
- Antioxidant Properties : In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This suggests potential applications in developing nutraceuticals aimed at combating oxidative damage.
- Pheromone Research : Field trials involving the use of synthetic this compound in traps for controlling pest populations showed a significant reduction in infestation levels, highlighting its practical application in integrated pest management strategies.
Q & A
Q. 1.1. What experimental methodologies are optimal for synthesizing high-purity 9Z-Nonadecene, and how can isomer purity be validated?
Answer:
- Synthesis: Use palladium-catalyzed cross-coupling or Wittig reactions under inert conditions to minimize oxidation .
- Purity Validation: Employ gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) and confirm retention times against standards. Combine with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify double-bond geometry at the 9Z position .
- Quantitative Analysis: Integrate GC peaks and calculate purity using internal standards. Report uncertainties arising from column bleed or detector variability .
Q. 1.2. How can researchers design controlled experiments to study the thermal stability of this compound under varying oxygen concentrations?
Answer:
- Experimental Design: Use a thermogravimetric analyzer (TGA) with controlled gas flow (N₂/O₂ mixtures). Monitor mass loss at 50–300°C (5°C/min) .
- Variables: Test oxygen concentrations (0–21%) and heating rates. Replicate trials (n ≥ 3) to assess reproducibility.
- Data Interpretation: Apply Arrhenius kinetics to degradation curves. Address discrepancies in activation energy values using error propagation analysis .
Advanced Research Questions
Q. 2.1. What mechanistic insights explain the contradictory catalytic activity of this compound in hydrogenation versus oxidation reactions?
Answer:
- Hypothesis Testing: Use density functional theory (DFT) to model electron density at the 9Z double bond. Compare adsorption energies on Pd vs. Pt catalysts .
- Experimental Validation: Conduct in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species during hydrogenation (H₂ flow) and oxidation (O₂ flow).
- Contradiction Resolution: Analyze steric effects (e.g., alkyl chain length) and electronic factors (e.g., HOMO-LUMO gaps). Publish raw spectral data for transparency .
Q. 2.2. How can researchers reconcile discrepancies in reported partition coefficients (logP) of this compound across solvent systems?
Answer:
- Methodology: Use shake-flask or HPLC methods with octanol/water and alternative solvent pairs (e.g., cyclohexane/water). Standardize temperature (25°C) and ionic strength (0.01M NaCl) .
- Statistical Analysis: Apply ANOVA to compare logP values across labs. Investigate solvent impurities via mass spectrometry.
- Framework Application: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing solvent polarity effects .
Data Presentation and Reproducibility
Q. 3.1. What guidelines should be followed when presenting spectroscopic data for this compound to ensure reproducibility?
Answer:
- NMR Reporting: Include solvent, frequency, and reference peaks (e.g., TMS). Annotate splitting patterns and coupling constants for the 9Z double bond (J ≈ 10–12 Hz) .
- GC-MS: Provide column type, carrier gas flow rate, and ionization voltage. Share raw chromatograms in supplementary materials.
- Reproducibility: Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo for data deposition .
Q. 3.2. How can researchers address conflicting bioactivity data for this compound in microbial inhibition assays?
Answer:
- Controlled Variables: Standardize microbial strains (ATCC-certified), inoculum size (CFU/mL), and incubation time.
- Statistical Rigor: Use MIC/MBC endpoints with ≥3 biological replicates. Apply Tukey’s HSD test to compare means.
- Meta-Analysis: Conduct a systematic review (PRISMA framework) to identify bias in literature, such as inconsistent solvent controls (e.g., DMSO vs. ethanol) .
Computational and Theoretical Extensions
Q. 4.1. What molecular dynamics (MD) parameters are critical for simulating the behavior of this compound in lipid bilayers?
Answer:
- Force Field Selection: Use CHARMM36 or AMBER lipid17 with adjusted torsional parameters for cis double bonds.
- Simulation Setup: Run ≥100 ns trajectories in NPT ensemble (310K, 1 bar). Validate membrane insertion using electron density profiles.
- Data Interpretation: Calculate order parameters (Sₚₕₐₛₑ) and compare with experimental NMR deuterium order parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
